4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Researchers often face slow substitution kinetics with chloromethyl pyrazoles. 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 499770-86-4) resolves this with a superior bromide leaving group for faster N-alkylation and etherification under mild conditions. Its defined pharmacophore pattern (C3-phenyl, N1-methyl) ensures SAR fidelity. - 97% purity batch consistency for reproducible screening. - Corrosive solid (UN3261); ships ambient with full dangerous goods compliance. - Stocked for immediate dispatch-no multi-week synthesis lead times.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
CAS No. 499770-86-4
Cat. No. B1373446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole
CAS499770-86-4
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C2=CC=CC=C2)CBr
InChIInChI=1S/C11H11BrN2/c1-14-8-10(7-12)11(13-14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
InChIKeyFDJNSAWCLMMJHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Core Profile


4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole (CAS 499770-86-4) is a heterocyclic building block of the pyrazole class, characterized by a bromomethyl functional handle at the 4-position of the pyrazole ring, with a methyl group at N1 and a phenyl substituent at C3 . The compound is a white crystalline solid with a reported melting point of 113.2°C and a molecular weight of 251.12 g/mol (C₁₁H₁₁BrN₂) . The presence of the bromomethyl group renders the compound a reactive electrophile suitable for nucleophilic substitution and cross-coupling reactions, establishing its primary utility as a versatile intermediate in medicinal chemistry and agrochemical research .

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Substitution Limitations


Substituting 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole with other pyrazole derivatives—even those bearing a halogenomethyl group—can fundamentally alter reaction kinetics, product profiles, and synthetic feasibility. The bromomethyl group exhibits superior leaving group ability compared to its chloromethyl counterpart, which directly impacts nucleophilic substitution rates and yields in key transformations such as N-alkylation and etherification [1]. Furthermore, the precise substitution pattern (4-bromomethyl, N1-methyl, C3-phenyl) governs the compound's compatibility with specific pharmacophore models and structure-activity relationships (SAR), as documented in patent literature where minor positional changes result in distinct biological outcomes [2].

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Comparative Evidence


Leaving Group Reactivity: Bromomethyl vs. Chloromethyl

In nucleophilic substitution reactions, the bromide leaving group in 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole provides a kinetic advantage over the chloride leaving group in the corresponding 4-(chloromethyl) analog [1]. While direct experimental rate constants for this specific compound pair are not reported in the open literature, the difference in leaving group ability is a well-established class-level principle in physical organic chemistry [1]. The practical consequence is that reactions employing the bromomethyl derivative typically proceed under milder conditions and with shorter reaction times, reducing byproduct formation.

Nucleophilic Substitution SN2 Reactivity Leaving Group Ability

Purity Specifications: Vendor Comparison

Commercial suppliers of 4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole consistently offer the compound at a minimum purity of 97% , whereas the closest structural analog, 4-(Chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, is frequently available at a lower minimum specification of 95% . This difference in baseline purity is directly attributable to the higher reactivity of the bromomethyl group, which demands more stringent synthetic control and purification protocols to achieve the 97% threshold.

Purity Quality Control Procurement

Patent-Validated Synthetic Utility

The utility of the bromomethyl group in pyrazole chemistry is extensively demonstrated in patent CN113248438B, which describes the preparation of a series of 5-(bromomethyl)-1,3-diphenyl-1H-pyrazoles and their subsequent use as key intermediates [1]. In Example 1 of the patent, 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole is synthesized and employed in further alkylation reactions, highlighting the bromomethyl moiety's critical role as a reactive electrophile [1]. While the patent focuses on 5-substituted regioisomers, it establishes a class-wide precedent that the bromomethyl functional handle enables efficient diversification of pyrazole scaffolds under mild conditions.

Organic Synthesis Alkylation Pyrazole Functionalization

Safety & Handling Profile

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole is classified as a corrosive substance, carrying the European hazard code 'C' and risk phrase R34 (causes burns) . This classification is consistent with the presence of the reactive bromomethyl group and necessitates appropriate safety measures during handling, storage, and waste disposal . While in-class analogs may share similar hazards, the corrosive nature of this compound is a quantifiable parameter for risk assessment and procurement planning. Safety protocols require the use of personal protective equipment (PPE) and adherence to S26, S36/37/39, and S45 safety statements .

Hazard Classification Corrosive Safety

4-(Bromomethyl)-1-methyl-3-phenyl-1H-pyrazole: Optimal Use Cases


Alkylation of Heterocyclic Cores

The bromomethyl group serves as an excellent electrophile for the alkylation of nucleophilic heterocycles (e.g., amines, thiols, hydroxyls) in the construction of drug-like molecules. The enhanced leaving group ability of bromide (class-level inference) facilitates the formation of C-N, C-S, and C-O bonds under mild conditions, minimizing decomposition of sensitive functional groups. This compound is particularly suited for generating diverse libraries of pyrazole-containing pharmacophores for screening against biological targets .

Fungicidal and Herbicidal Lead Synthesis

Pyrazole derivatives are widely recognized for their fungicidal and herbicidal activities . The 4-(bromomethyl) substituent provides a convenient point of attachment for various aromatic and heteroaromatic fragments, enabling the exploration of structure-activity relationships (SAR) in the design of novel crop protection agents. The higher purity specification of 97% ensures that biological screening results are not confounded by impurities, a critical factor in early-stage lead optimization.

Building Block for Polymers and Ligands

The compound's bifunctional nature—combining a pyrazole core with a reactive bromomethyl tether—makes it an attractive monomer or cross-linker for the synthesis of advanced polymeric materials . Additionally, the pyrazole moiety can act as a ligand for metal coordination, while the bromomethyl group offers a site for further functionalization or attachment to solid supports . The well-defined hazard profile (corrosive) informs safe handling procedures in material synthesis laboratories.

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